N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide
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Overview
Description
Scientific Research Applications
Antitumor Activity
Research on similar thiadiazole derivatives has revealed moderate antitumor activities against various malignant tumor cells. For instance, derivatives of 1,3,4-thiadiazoles have been synthesized and shown to exhibit antitumor properties, particularly against the UO31 renal cancer cell line, which was found to be most sensitive to these compounds (Horishny & Matiychuk, 2020). This suggests that N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide could potentially be explored for its antitumor effects, given the structural similarities.
Antimicrobial Activity
Compounds with a thiadiazole moiety have been reported to possess antimicrobial properties. The synthesis of various thiadiazole derivatives linked to a pyrimidine ring demonstrated moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). This indicates the potential of N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide for antimicrobial applications, supporting the need for further research in this area.
Antidepressant and Anxiolytic Activity
A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their central nervous system (CNS) activity. Some of these compounds have shown marked antidepressant and anxiolytic properties, comparable to reference drugs like Imipramine and Diazepam (Clerici et al., 2001). This opens the possibility that the compound could also be investigated for CNS activity, offering a new avenue for the development of psychiatric medications.
Safety and Hazards
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives have been known to interact with various biomolecules like proteins and amino acids . The presence of azomethine nitrogen, C=N, in these compounds serves as a binding site for metal ions .
Biochemical Pathways
Furan derivatives have been heavily studied because of their therapeutic potentials against certain types of tumors .
Pharmacokinetics
The synthesis of similar furan derivatives has been carried out under mild synthetic conditions supported by microwave radiation . This could potentially influence the bioavailability of the compound.
Result of Action
Furan derivatives have shown potent antibacterial, antifungal, anticancer, and diuretic activities .
Action Environment
The synthesis of similar furan derivatives has been carried out under microwave-assisted conditions , which could potentially influence the stability and efficacy of the compound.
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-2-4-10(18)15-12-16-17-13(22-12)21-8-11(19)14-7-9-5-3-6-20-9/h3,5-6H,2,4,7-8H2,1H3,(H,14,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQIFTMPRHYWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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